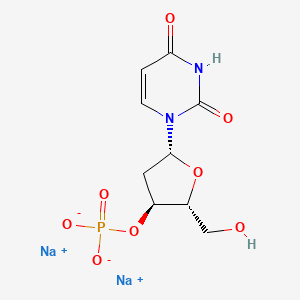
2'-Deoxyuridine 3'-monophosphate, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyuridine-3’-monophosphate, Disodium Salt (dUMP.Na2) is a deoxynucleotide that plays a crucial role in the biosynthesis of DNA. It is the deoxygenated form of uridine monophosphate (UMP) and serves as a precursor to deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis . This compound is often used in biochemical research and has significant applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt typically involves the deoxygenation of uridine monophosphate (UMP). The process begins with the conversion of UMP to uridine diphosphate (UDP) using nucleoside monophosphate kinase. Subsequently, ribonucleotide reductase catalyzes the reduction of UDP to deoxyuridine diphosphate (dUDP). Finally, dUDP is converted to deoxyuridine monophosphate (dUMP) through the removal of phosphate groups .
Industrial Production Methods
Industrial production of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt involves large-scale enzymatic reactions. The enzymes used in these reactions include nucleoside monophosphate kinase and ribonucleotide reductase. These enzymes facilitate the conversion of UMP to dUMP in a controlled environment, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyuridine-3’-monophosphate, Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of dUMP, reduced forms such as deoxyuridine, and substituted analogs with various functional groups .
Applications De Recherche Scientifique
2’-Deoxyuridine-3’-monophosphate, Disodium Salt has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt involves its role as a substrate for thymidylate synthase. Thymidylate synthase catalyzes the reductive methylation of dUMP to form deoxythymidine monophosphate (dTMP). This reaction is essential for DNA synthesis and repair . The molecular targets involved in this pathway include thymidylate synthase and various nucleotides that participate in the methylation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine Monophosphate (UMP): The oxygenated form of dUMP, serving as a precursor in the biosynthesis of pyrimidine nucleotides.
Deoxyuridine Diphosphate (dUDP): An intermediate in the conversion of UMP to dUMP.
Deoxythymidine Monophosphate (dTMP): The product of the methylation of dUMP, essential for DNA synthesis.
Uniqueness
2’-Deoxyuridine-3’-monophosphate, Disodium Salt is unique due to its specific role in the biosynthesis of DNA. Unlike its oxygenated counterpart UMP, dUMP is directly involved in the production of dTMP, making it a critical component in DNA synthesis and repair . Its ability to serve as a substrate for thymidylate synthase further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C9H11N2Na2O8P |
|---|---|
Poids moléculaire |
352.15 g/mol |
Nom IUPAC |
disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-4-6-5(19-20(15,16)17)3-8(18-6)11-2-1-7(13)10-9(11)14;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
Clé InChI |
PTNKRXQFQCUXNH-CDNBRZBRSA-L |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)
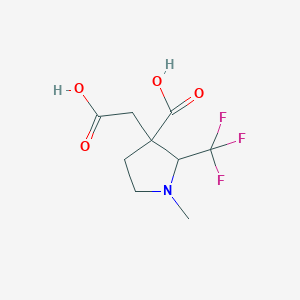
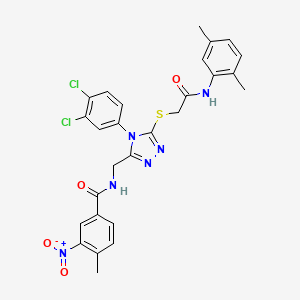
![5-mercapto-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880168.png)
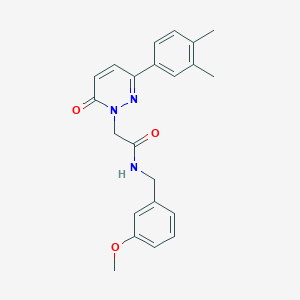
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
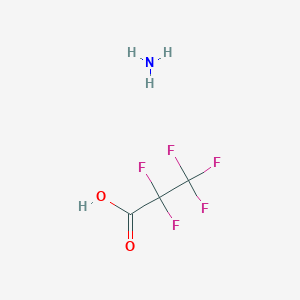
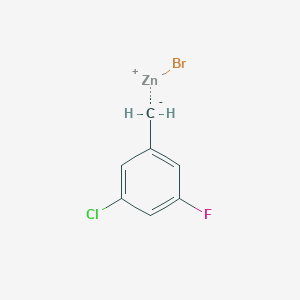

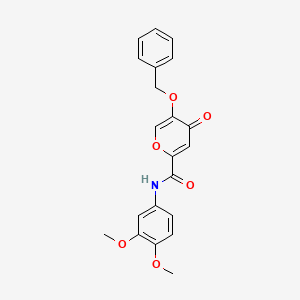
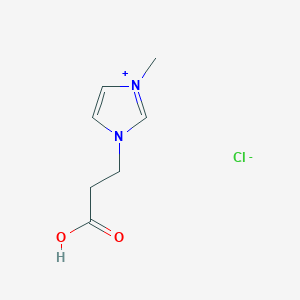
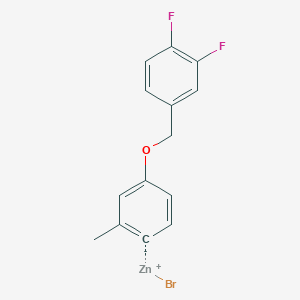

![4-Fluoro-2-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14880246.png)
